molecular formula C14H23N3O B2581284 2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1234830-01-3

2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2581284
CAS No.: 1234830-01-3
M. Wt: 249.358
InChI Key: ZJFULPPZKSHBJM-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is an organic compound that features a cyclopentyl group, a pyrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Attachment of the ethyl group: The pyrazole derivative is then reacted with an ethylating agent to introduce the ethyl group.

    Formation of the acetamide moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring or the cyclopentyl group.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Substituted derivatives at the acetamide or pyrazole ring.

Scientific Research Applications

2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding or π-π interactions, while the acetamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopentyl group with a pyrazole ring and an acetamide moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

2-cyclopentyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-11-9-12(2)17(16-11)8-7-15-14(18)10-13-5-3-4-6-13/h9,13H,3-8,10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFULPPZKSHBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CC2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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